molecular formula C25H32N4O3 B2811606 N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 941914-31-4

N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2811606
CAS No.: 941914-31-4
M. Wt: 436.556
InChI Key: XJISUBFOYGVWIT-UHFFFAOYSA-N
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Description

N'-[2-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a 2,3-dihydroindole core, a 4-(dimethylamino)phenyl group, and a tetrahydrofuran (oxolan-2-yl)methyl substituent. Its structure combines electron-donating (dimethylamino) and electron-withdrawing (oxalamide) moieties, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-28(2)20-11-9-19(10-12-20)23(29-14-13-18-6-3-4-8-22(18)29)17-27-25(31)24(30)26-16-21-7-5-15-32-21/h3-4,6,8-12,21,23H,5,7,13-17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJISUBFOYGVWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2CCCO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indole Derivative: Starting with an indole derivative, a reaction with an appropriate electrophile can introduce the ethyl group.

    Dimethylamino Phenyl Group Introduction: The dimethylamino phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Oxalamide Formation: The final step involves the formation of the oxalamide group through a condensation reaction with oxalyl chloride and the tetrahydrofuran-2-yl methylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and dimethylamino phenyl groups.

    Reduction: Reduction reactions could target the oxalamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

    Material Science: As a component in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The indole and dimethylamino phenyl groups could play a role in binding to these targets, while the oxalamide group might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences:

The compound’s closest analogs are other ethanediamides with modifications to the indole, aryl, or alkyl substituents. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Substituents Molecular Weight Key Functional Groups
Target Compound 2,3-Dihydroindole; 4-(dimethylamino)phenyl; oxolan-2-ylmethyl ~484.5 g/mol* Ethanediamide, dimethylamino, oxolane
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide 1-Methylindoline; piperidinyl; 4-(trifluoromethyl)phenyl 507.52 g/mol Trifluoromethyl, piperidine
N′-[(3Z)-2-Oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide 2-Oxoindole; pentyl; benzohydrazide 349.4 g/mol Hydrazide, ketone
2-Hydroxy-N-phenyl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (1-F) 2-Oxoindole; phenyl; hydroxyacetamide 308.3 g/mol Hydroxyacetamide, ketone

*Calculated based on structural formula.

Pharmacological and Physicochemical Insights:

Electron-Donating vs. In contrast, the trifluoromethyl group in may increase metabolic stability but reduce solubility . The oxolan-2-ylmethyl substituent introduces a polar, oxygen-containing ring, improving water solubility relative to purely hydrophobic chains (e.g., pentyl in ) .

Backbone Modifications: Unlike hydrazide derivatives (e.g., ), the ethanediamide core in the target compound and allows for dual hydrogen bonding, which is critical for enzyme inhibition (e.g., kinase or protease targets) .

Bioactivity Trends: Analogs with 2-oxoindole cores (e.g., 1-F, 2-T in ) show moderate cytotoxicity in cancer cell lines (IC₅₀: 10–50 μM), attributed to intercalation or topoisomerase inhibition. The target compound’s dihydroindole may reduce such activity but improve selectivity for non-cancer targets . Piperidine-containing analogs (e.g., ) exhibit higher logP values (~3.5) compared to the target compound’s estimated logP (~2.8), suggesting differences in tissue distribution .

Research Findings and Limitations

Pharmacokinetic Data Gaps:

  • No direct in vivo data exists for the target compound. By analogy, compound 1-F () has a plasma half-life of ~2.3 hours in rodents, while piperidine analogs () show prolonged half-lives (~6 hours) due to reduced clearance .

Target Specificity:

  • The dimethylamino group may enhance binding to aminergic receptors (e.g., 5-HT₆ or adrenergic receptors), whereas trifluoromethyl analogs () are more likely to target lipid-associated enzymes (e.g., phospholipase A₂) .

Q & A

Q. What synthetic methodologies are reported for synthesizing this compound or structurally analogous oxalamide derivatives?

The synthesis of oxalamide derivatives typically involves multi-step reactions, including:

  • Palladium-catalyzed C–H activation : For introducing dimethylamino groups (e.g., Pd(OAc)₂ with DMF as a dimethylamine source, yielding 44–88% for similar amines) .
  • Amide coupling : Reaction of oxalyl chloride with amines (e.g., reaction of benzo[d][1,3]dioxol-5-ylmethanol with oxalyl chloride to form acyl intermediates) .
  • Multi-step protocols : Sequential protection/deprotection strategies to manage steric hindrance from bulky substituents (e.g., dimethoxy or indole groups) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

  • IR spectroscopy : To confirm carbonyl (C=O) and amine (N–H) stretches (e.g., 1650–1750 cm⁻¹ for oxalamide linkages) .
  • Mass spectrometry (HRMS) : For molecular weight validation (e.g., ±0.001 Da accuracy) .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings and amide planes in analogous compounds) .

Q. How might researchers screen this compound for preliminary biological activity?

Structural analogs suggest potential targets:

  • In vitro enzyme assays : Test inhibition of kinases or receptors due to the indole and dimethylamino motifs (common in kinase inhibitors) .
  • Cellular viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
  • Molecular docking : Predict interactions with proteins like serotonin receptors (indole derivatives often target CNS pathways) .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield in the presence of sterically hindered substituents?

Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of bulky intermediates .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂ with ligand systems like Xantphos) improve coupling efficiency for aromatic amines .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide bond formation .

Q. What conformational insights can be derived from crystallographic or computational studies of this compound?

  • X-ray data on analogs : Reveal dihedral angles (e.g., 44.5–77.5° between aromatic rings and amide planes), indicating steric strain .
  • DFT calculations : Predict intramolecular H-bonding between oxalamide carbonyls and hydroxy/amine groups, stabilizing specific conformers .
  • Torsional barriers : Assess rotation around the C–N bond in the oxalamide linker using molecular dynamics simulations .

Q. How should researchers address contradictions in spectroscopic or biological data?

Case examples from literature:

  • Variable NMR shifts : Attributable to dynamic effects (e.g., rotamers in oxalamides). Use variable-temperature NMR to confirm .
  • Biological activity discrepancies : Cross-validate assays (e.g., ELISA vs. Western blot for protein binding) and ensure purity (>95% by HPLC) .
  • Crystallographic vs. computational models : Refine force fields using experimental torsion angles from X-ray data .

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